molecular formula C12H10ClNO2 B6367846 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine CAS No. 1111114-82-9

6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine

Cat. No.: B6367846
CAS No.: 1111114-82-9
M. Wt: 235.66 g/mol
InChI Key: ZKTICCYAQYZDPT-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a 4-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenol: Similar structure but lacks the pyridine ring.

    2-Hydroxy-4-chloropyridine: Similar structure but lacks the methoxyphenyl group.

    6-(4-Chloro-2-methoxyphenyl)-2-pyridone: Oxidized form of the compound.

Uniqueness

6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxypyridine and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)5-6-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTICCYAQYZDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683005
Record name 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-82-9
Record name 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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